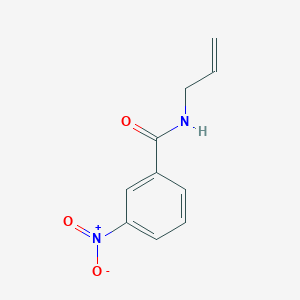

N-allyl-3-nitrobenzamide

Description

Historical Context of N-Allylbenzamide Frameworks in Organic Synthesis

The N-allylbenzamide framework is a well-established and versatile building block in the field of organic synthesis. These readily accessible substrates have been historically employed in a multitude of cyclization reactions to construct a diverse array of heterocyclic compounds. nih.gov The reactivity of the allyl group, coupled with the stability of the benzamide (B126) moiety, allows for elegant and efficient synthetic strategies.

Research has demonstrated the utility of N-allylbenzamides in catalyst-free intramolecular oxidative cyclization reactions to form 2,5-disubstituted oxazoles. nih.gov Furthermore, they serve as starting materials in metal-free, cascade reactions involving the functionalization of unactivated C(sp³)–H bonds to produce 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgbeilstein-journals.org The substituent on the double bond of the allyl group has been found to be crucial for the successful outcome of these reactions. beilstein-journals.orgbeilstein-journals.org

More recent developments have expanded their application to visible-light-induced decarbonylative Truce–Smiles rearrangements to access structurally important β-phenethylamine derivatives. acs.org Palladium-catalyzed aminocarbonylation has also been employed to synthesize N-allylbenzamides from various aryl halides. scispace.com The annulation of N-allylbenzamides with N-sulfonylaminopyridinium salts under metal-free, photoinduced conditions represents another modern approach, leading to the formation of benzosultams through a radical pathway. acs.org These examples underscore the enduring importance and adaptability of the N-allylbenzamide framework in constructing complex molecular architectures.

Significance of Nitroaromatic Subunits in Chemical Transformations

Nitroaromatic compounds are a cornerstone of modern organic synthesis, primarily due to the profound influence of the nitro group (–NO₂). scispace.comresearchgate.net The nitro group is one of the most powerful electron-withdrawing groups, a property that dictates the reactivity of the entire molecule. mdpi.comwikipedia.org This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but, conversely, facilitates nucleophilic aromatic substitution. wikipedia.org

Historically, aromatic nitro compounds have been indispensable precursors for industrially significant materials such as dyes, plastics, and pharmaceuticals. scispace.com Their synthesis, typically through the nitration of aromatic hydrocarbons, is one of the most extensively studied reactions in organic chemistry. scispace.com

A key feature of the nitro group is its facile transformation into a wide range of other functional groups, which amplifies its synthetic utility. scispace.commdpi.com The most prominent of these transformations is the reduction of the nitro group to an amino group (–NH₂). wikipedia.orgacs.org This reaction is a fundamental method for preparing aromatic amines, which are themselves vital intermediates in the synthesis of countless complex molecules, including bioactive compounds and medical agents. researchgate.netacs.org Beyond reduction to amines, the nitro group can participate in other reactions, including the Henry (nitro-aldol) reaction and Michael additions, showcasing its versatility. scispace.com The ability of the nitro group to serve as a good leaving group further broadens its application in constructing new molecular frameworks. mdpi.com

Research Trajectory and Scientific Objectives for N-Allyl-3-nitrobenzamide

The specific research focus on this compound stems from the combined reactivity of its constituent parts. The synthesis of this compound has been documented, for instance, by reacting 3-nitrobenzoyl chloride with allylamine (B125299), or through a one-pot reaction starting from 3-nitrobenzoic acid. google.com A patent describes its preparation in high yield as a yellow or pale yellow solid. google.com

The primary scientific objective for synthesizing this compound is its use as a key intermediate. Research has shown its utility in the synthesis of α-amino-N-allylamidino nitrobenzene (B124822) compounds. google.com This is achieved by first converting this compound into its corresponding chloroimine (N-allyl-1-(3-nitrophenyl)methaniminoyl chloride) by reacting it with thionyl chloride. google.com This intermediate is then reacted with a dinucleophile to yield the target amidino compound. google.com

Another research avenue involves its use in electrocatalytic reactions. This compound has been used as a substrate in electrocatalytic intramolecular cyclization to generate (2-(3-nitrophenyl)-4,5-dihydrooxazol-5-yl)methyl 4-methylbenzenesulfonate, demonstrating a modern application for this compound in constructing heterocyclic systems. semanticscholar.org The research trajectory for this compound and related structures is thus aimed at leveraging its unique combination of an activatable allyl group and a modifiable nitroaromatic ring to build more complex and potentially bioactive molecules.

Table 1: Physical and Spectral Data for this compound

This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₃ | google.com |

| Appearance | Yellow Solid | google.com |

| ¹H NMR (CDCl₃, 300 MHz), δ (ppm) | 4.11 (tt, J = 6.0, 3.0 Hz, 2H), 5.21 (dq, J = 10.5, 3.0 Hz, 1H), 5.28 (dq, J = 16.5, 3.0 Hz, 1H), 5.87-6.00 (m, 1H), 6.62 (br s, 1H), 7.64 (appar. t, J = 9.0 Hz, 1H), 8.18 (appar. dt, J = 9.0,1.5 Hz, 1H), 8.35 (ddd, J = 6.0, 3.0, 1.5 Hz, 1H), 8.60 (appar. t, J= 3.0 Hz, 1H) | google.com |

| LRMS m/z | 205 (M⁻) | google.com |

| ¹³C{¹H} NMR (101 MHz, CDCl₃) | Available | semanticscholar.org |

Table 2: Synthesis of this compound

This table is interactive. You can sort and filter the data.

| Reactants | Reagents/Solvents | Yield | Product Appearance | Reference |

|---|---|---|---|---|

| 3-Nitrobenzoyl chloride, Allylamine | Pyridine, CH₂Cl₂ | 80% | Yellow Solid | google.com |

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h2-5,7H,1,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHPFKJMRJSXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of N Allyl 3 Nitrobenzamide

Direct Amidation and Coupling Approaches

The most straightforward and widely employed method for synthesizing N-allyl-3-nitrobenzamide involves the direct formation of an amide bond between a 3-nitrobenzoyl derivative and an allyl amine source. This approach is favored for its high efficiency and operational simplicity.

The classic and robust method for forming the amide linkage in this compound is the Schotten-Baumann reaction, which involves the condensation of an acyl halide with an amine. diva-portal.org Specifically, 3-nitrobenzoyl chloride is reacted with allylamine (B125299) to yield the target compound. google.com This reaction is typically performed in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct generated during the condensation, thereby driving the reaction to completion. google.com

The general reaction proceeds as follows: 3-nitrobenzoyl chloride, the electrophilic partner, reacts with the nucleophilic allylamine. The lone pair of electrons on the nitrogen atom of allylamine attacks the carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton to form the stable amide bond. diva-portal.orggoogle.com The starting material, 3-nitrobenzoyl chloride, is itself synthesized from 3-nitrobenzoic acid. google.comsigmaaldrich.com

Optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvent, reaction temperature, and purification method.

Several protocols highlight the importance of temperature control. Conducting the reaction at low temperatures, typically 0 °C in an ice-water bath, is a common strategy to manage the exothermic nature of the acylation and minimize side reactions. google.com The dropwise addition of the 3-nitrobenzoyl chloride solution to the allylamine mixture helps maintain this low temperature. google.com

The choice of solvent also plays a significant role. Solvents such as ethyl acetate (B1210297) and dichloromethane (B109758) are frequently used, as they are inert under the reaction conditions and facilitate easy workup. google.com After the reaction is complete, the crude product is typically isolated by filtration to remove the triethylamine hydrochloride salt. Further purification can be achieved by washing the organic phase with dilute acid and brine, followed by drying and concentration under reduced pressure. google.com High purity is often obtained through recrystallization from a suitable solvent like toluene, which can afford the product as a pale yellow solid with yields reported as high as 91%. google.com

Table 1: Optimized Conditions for the Synthesis of this compound

| Reagents | Solvent | Base | Temperature | Purification | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Nitrobenzoyl chloride, Allylamine | Ethyl Acetate | Triethylamine | 0 °C | Filtration, Washing, Recrystallization from Toluene | 91% | google.com |

| 3-Nitrobenzoyl chloride, Allylamine | Dichloromethane | Triethylamine | 0-4 °C | Filtration, Washing, Concentration | 80% | google.com |

Convergent Synthetic Pathways for Complex this compound Analogues

Beyond direct synthesis, this compound and its structural motif are incorporated into more complex molecules through convergent pathways. These strategies involve either building the molecule through multicomponent reactions or using the pre-formed amide as a scaffold for subsequent transformations.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. While direct MCR synthesis of this compound is not prominently featured, related strategies are used to create diverse scaffolds. For instance, the Ugi four-component reaction is a well-known MCR for generating diverse 1,4-benzodiazepine (B1214927) scaffolds, which are structurally related to derivatives of N-allyl-benzamides. nih.gov Such strategies demonstrate the potential for developing one-pot syntheses for complex amides, although specific applications for this compound itself remain an area for further exploration.

The this compound structure is a versatile precursor for further synthetic elaborations. The functional groups present—the allyl moiety, the nitro group, and the amide linkage—all provide handles for subsequent chemical modifications.

One documented transformation involves the conversion of this compound into a chloroimine intermediate. This is achieved by reacting the amide with a chlorinating agent like thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). google.com This chloroimine is a reactive intermediate that can then be coupled with other nucleophiles to construct more complex molecular frameworks, such as α-amino-N-allylamidino nitrobenzene (B124822) compounds. google.com

Furthermore, closely related analogues, such as N-allyl-ortho-nitrobenzamides, serve as key precursors in cascade reactions to synthesize seven-membered heterocyclic systems. For example, using a combination of molybdenum and copper catalysts, N-allyl-o-nitrobenzamides can be transformed into 1,4-benzodiazepine-5-ones. nih.gov This process involves a sophisticated cascade of reactions including nitrene formation, C-H bond insertion, and bond rearrangements, showcasing how the N-allylamide motif can be a critical component in the synthesis of complex heterocyclic structures. nih.gov

Chemical Reactivity and Mechanistic Pathways of N Allyl 3 Nitrobenzamide

Intramolecular Cyclization Cascades

The strategic positioning of the allyl group and the nitro-substituted benzamide (B126) moiety in N-allyl-3-nitrobenzamide allows for intramolecular cyclization reactions, yielding a range of heterocyclic compounds. These transformations are often facilitated by transition metal catalysts, which activate the molecule and guide the reaction towards specific pathways.

Palladium-Catalyzed Annulation Reactions to Fused Heterocycles (e.g., Isoquinolin-1-ones)

Palladium-catalyzed intramolecular annulation of this compound and its derivatives is an effective method for synthesizing fused heterocyclic compounds like isoquinolin-1-ones. researchgate.netresearchgate.net This process involves the formation of a new ring by creating a carbon-carbon bond between the allylic group and the aromatic ring.

For instance, the palladium-catalyzed cyclization of N-(2-alkenyl)-2-iodo-3-nitrobenzamides has been shown to produce 4-substituted 5-nitroisoquinolin-1-ones. researchgate.netresearchgate.net Specifically, the reaction of N-allyl-2-iodo-3-nitrobenzamide under optimized conditions yields 4-methyl-5-nitroisoquinolin-1-one. researchgate.netresearchgate.net These resulting compounds are precursors to potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.netresearchgate.net

The regioselectivity and stereoselectivity of the carbopalladation step are critical in determining the final product of the palladium-catalyzed cyclization. In the case of N-allyl-2-iodo-3-nitrobenzamide, the reaction proceeds via a 6-exo-trig cyclization. rsc.org The initial oxidative addition of palladium to the aryl halide is followed by intramolecular coordination of the palladium with the alkene. rsc.org

The stereochemical outcome can be influenced by the steric hindrance of the ligands on the palladium catalyst. For example, bulky ligands like triphenylphosphine (B44618) can direct the phenyl group on the olefin away from the catalyst, leading to the preferential formation of the (Z)-isomer. rsc.org Deuterium-labeling studies have indicated that isomeric products can be formed through different mechanistic pathways, including a π-allyl-palladium route and a classical Heck route. researchgate.netresearchgate.net

The choice of ligands and additives significantly impacts the efficiency and selectivity of the palladium-catalyzed annulation. In the synthesis of 4-alkyl-5-nitroisoquinolin-1-ones from N-allyl 2-iodo-3-nitrobenzamides, optimal yields were achieved using tetrabutylammonium (B224687) chloride as an additive with rapid heating. dokumen.pub The use of in situ generated palladium phosphine (B1218219) complexes, such as those from Pd(OAc)₂ and PPh₃, has been shown to give high yields of the desired cyclized products. rsc.org

The nature of the phosphine ligand can also control the stereochemistry of the reaction. Monodentate phosphines often lead to products arising from cis-oxypalladation, while chelating ligands can favor trans-oxypalladation. acs.org Furthermore, additives can influence the reaction mechanism. For example, in some palladium-catalyzed cyclizations, the presence of a base can facilitate a cis-aminopalladation pathway. acs.orgnih.gov

Table 1: Effect of Ligands and Additives on Palladium-Catalyzed Cyclization

| Substrate | Catalyst System | Additive | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-allyl-2-iodo-3-nitrobenzamide | Pd(PPh₃)₄, Et₃N | Bu₄NCl | 4-methyl-5-nitroisoquinolin-1-one | Good | researchgate.netresearchgate.net |

| N-cinnamyl-N-ethylamine derivative | Pd(OAc)₂/PPh₃ | - | 4-benzylidene-tetrahydroisoquinoline | 95% | rsc.org |

Oxidative Cyclization Reactions to Five- and Six-Membered N-Heterocycles (e.g., Oxazolines, Oxazines)

This compound can undergo oxidative cyclization to form five- and six-membered nitrogen-containing heterocycles, such as oxazolines and oxazines. organic-chemistry.org These reactions provide a direct route to these important structural motifs found in many biologically active compounds. nih.gov An electrochemical approach has also been developed for the oxidative cyclization of related N-allylamides to synthesize trifluoromethyl-containing oxazolines and benzoxazines under mild, transition-metal-free conditions. nih.gov

A method utilizing a chiral triazole-substituted iodoarene as a catalyst enables the stereoselective oxidative cyclization of N-allyl benzamides to produce highly enantioenriched oxazolines and oxazines. organic-chemistry.orgnih.gov This process is tolerant of a variety of substrates, including those that lead to the formation of quaternary stereocenters. organic-chemistry.orgnih.gov The reaction proceeds through an iodine(III)-mediated mechanism. organic-chemistry.org

The development of enantioselective oxidative cyclization reactions of N-allyl amides has been a significant focus, allowing for the synthesis of chiral oxazolines and oxazines with high enantiomeric excess. organic-chemistry.orgchemrxiv.orgchemrxiv.org A key strategy involves the use of a chiral triazole-substituted iodoarene catalyst. organic-chemistry.orgchemrxiv.orgchemrxiv.org This catalyst, in the presence of an oxidant, facilitates the cyclization of N-allyl benzamides to yield oxazolines with enantioselectivities up to 98% ee. organic-chemistry.org

The steric and electronic properties of the catalyst play a crucial role in determining the enantioselectivity, with bulky substituents generally leading to improved yields and stereochemical outcomes. organic-chemistry.org This methodology has been successfully extended to the synthesis of six-membered oxazines from N-homoallyl benzamides, achieving high yields and enantioselectivities. chemrxiv.org

Table 2: Enantioselective Oxidative Cyclization of N-Allyl Amides

| Substrate | Catalyst | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| N-allyl benzamide | Chiral triazole-substituted iodoarene | 5-substituted oxazoline | up to 94 | up to 98 | organic-chemistry.orgchemrxiv.org |

Transition Metal Carbene Complex-Mediated Cyclizations (e.g., Molybdenum)

Transition metal carbene complexes, particularly those of molybdenum, can mediate the cyclization of N-allyl-N-propargylamides to form cyclopropylpyrrolidine systems. acs.org While the direct cyclization of allylpropargyl amines with a pentacarbonyl(1-methoxypentylidene)molybdenum(0) complex was unsuccessful, the corresponding amides readily underwent the desired cyclization in good to excellent yields. acs.org This highlights the influence of the amide functionality in facilitating the reaction. The reaction is believed to proceed through the formation of a vinylcyclopropane (B126155) derivative. acs.org The development of well-defined and highly active molybdenum and ruthenium carbene complexes has significantly advanced the field of olefin metathesis, enabling controlled polymerizations and the synthesis of various cyclic compounds. sigmaaldrich.comwits.ac.za

Intermolecular Functionalization of the Allylic Moiety

The carbon-carbon double bond of the allyl group in this compound is a key site for reactivity, enabling a range of intermolecular functionalization reactions. These transformations are pivotal for introducing new atoms and functional groups, thereby expanding the molecular complexity and synthetic utility of the parent compound.

Stereoselective Vicinal Dihalogenation of Allyl Amide Substrates

The vicinal dihalogenation of alkenes is a fundamental organic transformation. In the context of N-allyl amide substrates like this compound, this reaction can be performed with high levels of stereoselectivity. nih.govacs.orgacs.org The development of catalytic, enantioselective methods has allowed for the controlled synthesis of chiral dihalogenated products. nih.govresearchgate.net

Catalyst-controlled regioselectivity has been a significant advancement, allowing for the dihalogenation of electronically unbiased substrates with high precision. nih.govnih.gov Chiral catalysts, such as those derived from cinchona alkaloids like (DHQD)₂PHAL, can induce enantioselectivity in the halogenation process, yielding vicinal dihalides with high enantiomeric excess. researchgate.net This methodology is applicable to both E- and Z-alkenes, providing access to a variety of stereochemically defined dihalogenated amide products. nih.govnih.gov

Table 1: Examples of Stereoselective Vicinal Dihalogenation of Allyl Amides This table is representative of reactions on allyl amide substrates and is applicable to this compound.

| Halogenating System | Substrate Type | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| NBS, LiCl, (DHQD)₂PHAL (catalyst) | E-Aromatic Allyl Amide | Vicinal Chlorobromide | High er (>99:1) | nih.gov |

| NBS, LiBr, (DHQD)₂PHAL (catalyst) | E-Aromatic Allyl Amide | Vicinal Dibromide | High er (83:17) | nih.gov |

| NCS, LiCl, (DHQD)₂PHAL (catalyst) | E-Allyl Amide | Vicinal Dichloride | Excellent yields and selectivities | researchgate.net |

| NBS, LiCl | Z-Aromatic Allyl Amide | Vicinal Chlorobromide | High yield and high er | nih.gov |

Direct C-H Functionalization in N-Allyl Amide Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgbeilstein-journals.org In N-allyl amide systems, the allylic C-H bonds are particularly susceptible to such transformations, often facilitated by transition metal catalysts like palladium and copper. nih.govresearchgate.netresearchgate.net

Palladium-catalyzed allylic C-H activation is a well-established method. nih.govresearchgate.net The mechanism typically involves the formation of a π-allylpalladium intermediate through the cleavage of an allylic C-H bond by a Pd(II) catalyst. researchgate.netnih.gov This intermediate is then attacked by a nucleophile, leading to the functionalized product and a Pd(0) species, which is reoxidized to Pd(II) to complete the catalytic cycle. nih.gov This approach has been used for various transformations, including allylic aminations and alkylations. acs.orgresearchgate.net The choice of ligands and oxidants can control the regioselectivity and efficiency of the reaction. nih.gov

Copper-catalyzed systems have also been developed for the oxidative C-H functionalization of N-allylbenzamides. nih.govresearchgate.net These reactions can lead to the regioselective formation of C-N and C-O bonds at the allylic position. For example, using a CuSO₄ catalyst with an oxidant like tert-butyl hydroperoxide (TBHP), N-allylbenzamides can be converted into β-aminoimides and other N-containing compounds. nih.gov

Table 2: Catalytic Systems for Direct C-H Functionalization of N-Allyl Amides This table outlines general methodologies applicable to this compound.

| Catalytic System | Transformation | Key Intermediate | Reference |

|---|---|---|---|

| Pd(OAc)₂, Benzoquinone (oxidant) | Allylic C-H Alkylation | π-Allylpalladium | nih.govresearchgate.net |

| CuSO₄, TBHP (oxidant), Cs₂CO₃ (base) | Oxidative C-N/C-O Bond Formation | Not specified, radical pathway possible | nih.gov |

| PdCl₂ (catalyst), DMSO (ligand/solvent) | Allylic C-H Amidation | π-Allylpalladium | researchgate.netacs.org |

| Metal-free, TBPB (initiator) | Cascade Alkylarylation/Cyclization | Radical intermediate | beilstein-journals.orgbeilstein-journals.org |

Transformations Involving the Nitro Group

The nitro group on the benzene (B151609) ring of this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This conversion is fundamental in synthetic chemistry as it provides a route to anilines, which are key building blocks for pharmaceuticals, dyes, and polymers.

Reductive Manipulations of the Nitro Functionality

The chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as an alkene and an amide, is a significant synthetic challenge. However, numerous methods have been developed to achieve this transformation with high selectivity. rsc.orgacs.orgorganic-chemistry.org

Iron-based catalysts are frequently used due to iron's low cost and low toxicity. rsc.orgresearchgate.net Systems like activated iron powder (e.g., Fe/HCl or Fe/NH₄Cl) or more sophisticated iron complexes can effectively reduce nitroarenes to anilines while leaving other functional groups intact. researchgate.netacs.org The reaction mechanism for metal-catalyzed reductions generally proceeds through a sequence of intermediates, starting with the nitroarene, which is reduced to a nitrosoarene, then to a hydroxylamine, and finally to the aniline. acs.org

Other catalytic systems employing metals like silver, manganese, or palladium have also been reported. acs.orgorganic-chemistry.orgnih.gov The choice of reducing agent is also critical, with common options including hydrazine (B178648) hydrate, silanes (e.g., triethoxysilane), and sodium borohydride. rsc.orgnih.govresearchgate.net The conditions for these reductions are often mild, making them compatible with complex molecules. rsc.orgorganic-chemistry.org The high chemoselectivity of these methods ensures that the allyl double bond and the amide linkage in this compound would remain untouched during the reduction of the nitro group. rsc.orgacs.org

Table 3: Chemoselective Reduction of Nitroarenes to Anilines This table presents methods compatible with the functional groups in this compound.

| Catalyst/Reagent | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Iron(III) catalyst | Triethoxysilane | Chemoselective over amides, esters, nitriles | rsc.orgresearchgate.net |

| Activated Iron (Fe/HCl) | - (Fe is the reductant) | Tolerates alkynes, ketones, halides | researchgate.net |

| Ag/TiO₂ | NaBH₄ | High yields and selectivity for anilines | nih.gov |

| Pd/C | H₂ or Triethylsilane | Widely used, effective at low catalyst loading | organic-chemistry.orgacs.org |

Amide Nitrogen Reactivity and Derivatization

The amide functionality in this compound contains a nitrogen atom that can participate in chemical reactions. While amides are generally less reactive than amines, their nitrogen can be functionalized, or the entire N-allyl group can be cleaved under specific conditions.

The N-H bond of the secondary amide allows for derivatization, primarily through N-alkylation. However, amides are weak bases, and direct alkylation is often difficult. mdpi.comderpharmachemica.com The reaction typically requires the deprotonation of the amide nitrogen with a strong base (e.g., potassium hydroxide, sodium hydride) to form a more nucleophilic amide anion, which then reacts with an alkylating agent (e.g., an alkyl halide). mdpi.comderpharmachemica.com Phase-transfer catalysis and microwave irradiation have been employed to facilitate this transformation under milder conditions. mdpi.com

Conversely, the allyl group can be viewed as a protecting group for the amide nitrogen, which can be removed to yield the corresponding primary amide, 3-nitrobenzamide (B147352). Hydrolytic deallylation is a key method for this transformation. researchgate.netdntb.gov.ua This reaction is often catalyzed by transition metal complexes, such as those of palladium or rhodium. researchgate.netresearchgate.net The proposed mechanism involves the isomerization of the N-allyl amide to the corresponding N-propenyl enamide, catalyzed by the metal complex, followed by the hydrolysis of the enamide to give the primary amide and propanal. researchgate.netdntb.gov.ua

Table 4: Reactivity and Derivatization of the Amide Nitrogen This table summarizes key transformations for the N-allyl amide group.

| Reaction Type | Reagents/Catalyst | Product | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| N-Alkylation | Base (e.g., KOH), Alkyl Halide | N-Alkyl-N-allyl-3-nitrobenzamide | Formation of amide anion | mdpi.comderpharmachemica.com |

| Hydrolytic Deallylation | Pd(OCOCF₃)₂/DPPP, H₂O | 3-Nitrobenzamide | Isomerization to enamide, then hydrolysis | researchgate.netdntb.gov.ua |

| Hydrolytic Deallylation | RhCl₃, Alcoholic solvent/H₂O | 3-Nitrobenzamide | Isomerization catalyzed by Rh(I) hydride | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy offer insights into the bonding and electronic environments within the molecule.

The infrared spectrum of N-allyl-3-nitrobenzamide is characterized by absorption bands corresponding to its principal functional groups: the secondary amide, the nitro group, the aromatic ring, and the allyl group. The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300 cm⁻¹. The amide I band (C=O stretch) is expected in the region of 1640-1680 cm⁻¹, while the amide II band (N-H bend and C-N stretch) is found around 1550 cm⁻¹.

The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1345 and 1385 cm⁻¹. chegg.com The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ range. The substitution pattern on the aromatic ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. For a meta-disubstituted benzene, characteristic bands are expected.

The allyl group contributes with the vinylic =C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching vibration around 1645 cm⁻¹. The out-of-plane bending vibrations for the terminal vinyl group are typically strong and appear in the 910-990 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | N-H Stretch | ~3300 | Medium-Strong |

| Amide | C=O Stretch (Amide I) | 1640-1680 | Strong |

| Amide | N-H Bend (Amide II) | ~1550 | Strong |

| Nitro | Asymmetric NO₂ Stretch | 1500-1560 | Strong |

| Nitro | Symmetric NO₂ Stretch | 1345-1385 | Strong |

| Aromatic | C-H Stretch | >3000 | Variable |

| Aromatic | C=C Stretch | 1450-1600 | Variable |

| Alkene (Allyl) | =C-H Stretch | >3000 | Medium |

| Alkene (Allyl) | C=C Stretch | ~1645 | Medium |

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the nitroaromatic chromophore. The benzene ring substituted with a nitro group and an amide group allows for π → π* and n → π* transitions. matanginicollege.ac.in The strong absorption band, typically observed at shorter wavelengths (around 200-280 nm), is attributed to the π → π* transition of the conjugated system of the benzene ring and the nitro group. libretexts.org The presence of the carbonyl group from the amide and the double bond from the allyl group also contribute to these transitions. cutm.ac.in

A weaker absorption band, corresponding to the n → π* transition of the nitro group and the carbonyl group, is expected at longer wavelengths (typically >300 nm). hnue.edu.vnmsu.edu These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to an anti-bonding π* orbital. The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 2: Predicted UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Nitroaromatic system | ~200-280 | High (>10,000 L mol⁻¹ cm⁻¹) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing unambiguous evidence for the connectivity of all atoms.

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. For this compound, the spectrum shows distinct signals for the aromatic protons and the allyl group protons. google.com

The aromatic region displays four protons with complex splitting patterns characteristic of a meta-disubstituted benzene ring. A triplet-like signal is expected for the proton at position 5 (H-5), coupled to H-4 and H-6. The protons at positions 4 and 6 would appear as doublet of doublets or more complex multiplets due to coupling with their neighbors. The proton at position 2, being between the two substituents, often appears as a distinct triplet or multiplet at the most downfield position in the aromatic region due to the strong deshielding effects of the nitro and amide groups.

The allyl group protons give a characteristic set of signals. The two terminal vinylic protons (=CH₂) are diastereotopic and appear as two separate signals, each a doublet of quartets, due to geminal coupling to each other and vicinal coupling to the adjacent CH proton. The single vinylic proton (-CH=) appears as a multiplet, typically a doublet of triplets of triplets, due to coupling with the terminal vinyl protons and the allylic CH₂ protons. The allylic CH₂ protons, adjacent to the amide nitrogen, appear as a triplet of doublets, coupled to the amide N-H proton and the vinylic -CH= proton. A broad singlet for the amide N-H proton is also expected, which can sometimes couple with the adjacent allylic protons. google.com

Table 3: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-2) | ~8.60 | t | J = 3.0 |

| Ar-H (H-4) | ~8.18 | dt | J = 9.0, 1.5 |

| Ar-H (H-5) | ~7.64 | t | J = 9.0 |

| Ar-H (H-6) | ~8.35 | ddd | J = 6.0, 3.0, 1.5 |

| Amide N-H | ~6.62 | br s | - |

| Allyl -CH= | 5.87-6.00 | m | - |

| Allyl =CH₂ (trans) | ~5.28 | dq | J = 16.5, 3.0 |

| Allyl =CH₂ (cis) | ~5.21 | dq | J = 10.5, 3.0 |

| Allyl N-CH₂- | ~4.11 | tt | J = 6.0, 3.0 |

Data obtained from CDCl₃ solution at 300 MHz. google.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (hybridization and electronic effects). For this compound, a total of 10 distinct carbon signals are expected.

The carbonyl carbon of the amide group is typically found in the downfield region, around 165-170 ppm. The aromatic carbons show a range of chemical shifts. The carbon atom bearing the nitro group (C-3) is significantly deshielded. The carbon attached to the amide group (C-1) is also shifted downfield. The other aromatic carbons (C-2, C-4, C-5, C-6) can be assigned based on substituent effects and by comparison with related structures.

The three carbons of the allyl group are also clearly distinguishable. The vinylic -CH= carbon appears around 133-135 ppm, while the terminal =CH₂ carbon is found further upfield, around 116-118 ppm. The allylic -CH₂- carbon, being attached to the electronegative nitrogen atom, resonates in the range of 42-45 ppm. sustech.edu.cnorganicchemistrydata.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| Ar-C1 | ~135 |

| Ar-C2 | ~123 |

| Ar-C3 | ~148 |

| Ar-C4 | ~127 |

| Ar-C5 | ~122 |

| Ar-C6 | ~133 |

| Allyl -CH= | ~134 |

| Allyl =CH₂ | ~117 |

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between protons that are spin-spin coupled. For this compound, COSY would confirm the coupling network within the aromatic ring, for instance, between H-4, H-5, and H-6. oxinst.com It would also clearly delineate the coupling pathway within the allyl group: from the N-CH₂ protons to the -CH= proton, and from the -CH= proton to the terminal =CH₂ protons. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.com It would be used to definitively assign each carbon signal by identifying the proton(s) attached to it. For example, the signal for the N-CH₂- protons around 4.11 ppm would correlate with the carbon signal around 43 ppm. The aromatic proton signals would correlate with their corresponding carbon signals in the 122-133 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com HMBC is crucial for identifying quaternary carbons (like the C=O and the aromatic carbons C-1 and C-3) and for piecing together the molecular fragments. For example, the N-H proton should show a correlation to the C=O carbon and the allylic CH₂ carbon. The allylic CH₂ protons should show correlations to the C=O carbon and the vinylic -CH= and =CH₂ carbons. The aromatic proton H-2 would be expected to show correlations to C-1, C-3, and C-6, thus confirming their positions relative to the substituents.

Through the combined application of these 1D and 2D NMR techniques, every atom in the this compound molecule can be precisely placed, providing a complete and validated structural elucidation. qut.edu.auipb.pt

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂O₃), the calculated molecular weight is 206.20 g/mol . Experimental analysis using low-resolution mass spectrometry has identified a deprotonated molecular ion [M-H]⁻ at an m/z of 205, which is consistent with the calculated molecular weight. google.com

The fragmentation of this compound under mass spectrometry conditions can be predicted based on its functional groups: a nitroaromatic ring, an amide linkage, and an allyl substituent. The fragmentation pathways are crucial for confirming the compound's identity.

Key expected fragmentation patterns include:

Loss of the Allyl Group: Cleavage of the N-C bond connecting the allyl group to the amide nitrogen is a common fragmentation pathway. This would result in the loss of a C₃H₅ radical (mass ≈ 41 Da), leading to the formation of a 3-nitrobenzamide (B147352) fragment ion.

Loss of the Nitro Group: Nitroaromatic compounds frequently exhibit the loss of the nitro group (NO₂, mass ≈ 46 Da) or a related species like NO or O. evitachem.com This fragmentation provides a clear indication of the presence of the nitro functionality on the benzene ring.

Amide Bond Cleavage: The amide bond can cleave, leading to the formation of a 3-nitrobenzoyl cation or related fragments. This helps to piece together the core benzamide (B126) structure.

Rearrangements: Complex rearrangements, such as McLafferty rearrangements, can also occur, providing further structural clues.

The analysis of these characteristic fragments allows for a comprehensive structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Origin |

| [C₁₀H₁₀N₂O₃]⁺ | Molecular Ion | 206 | Ionization of the parent molecule |

| [C₇H₅N₂O₃]⁺ | 3-Nitrobenzamide cation | 165 | Loss of allyl radical (•C₃H₅) |

| [C₇H₄NO₂]⁺ | 3-Nitrobenzoyl cation | 150 | Amide C-N bond cleavage |

| [C₃H₅N]⁺ | Allylamine (B125299) cation | 55 | Amide C-C bond cleavage |

| [C₇H₆NO]⁺ | Benzamide cation after NO₂ loss | 120 | Loss of nitro group (•NO₂) |

| [C₃H₅]⁺ | Allyl cation | 41 | Cleavage and ionization of the allyl group |

Solid-State Structural Analysis by X-ray Diffraction

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, molecular conformation, and how molecules pack together to form a crystal lattice.

While specific crystal structure data for this compound is not publicly available, analysis of closely related benzamide structures allows for a detailed prediction of its solid-state characteristics. The crystal structure of substituted benzamides is typically governed by a combination of strong and weak intermolecular interactions.

Hydrogen Bonding: The most significant interaction directing the crystal packing is expected to be intermolecular hydrogen bonding between the amide N-H group (donor) and the amide carbonyl oxygen (O=C) of an adjacent molecule (acceptor). This N-H···O interaction often leads to the formation of chains or dimeric motifs. For instance, in related structures like N-(iodophenyl)nitrobenzamides, N-H···O hydrogen bonds are primary drivers of the supramolecular assembly.

π–π Stacking: The presence of the nitro-substituted benzene ring promotes π–π stacking interactions between the aromatic rings of adjacent molecules. These interactions, where the electron-deficient nitro-substituted ring stacks with another ring, contribute significantly to the stability of the crystal lattice.

The conformation of the this compound molecule itself will be influenced by the steric and electronic effects of its substituents. The amide group is generally planar, but the benzene ring and the allyl group may be twisted relative to this plane to minimize steric hindrance. In the crystal structure of 3-nitrobenzonitrile, the nitro group is observed to be slightly tilted out of the plane of the benzene ring, a feature that could also be present in this compound.

Table 2: Expected Crystallographic and Packing Features for this compound

| Structural Feature | Description | Reference from Analogous Compounds |

| Primary Interaction | Intermolecular N-H···O hydrogen bonds forming chains or dimers. | |

| Secondary Interaction | π–π stacking of the nitroaromatic rings. | |

| Tertiary Interactions | Weak C-H···O hydrogen bonds. | google.com |

| Molecular Conformation | Planar amide group with potential twisting of the phenyl and allyl groups relative to it. The nitro group may be slightly out-of-plane with the benzene ring. |

This compound, with the chemical formula C₁₀H₁₀N₂O₃, is an achiral molecule. It does not possess a stereogenic center and therefore does not exist as a pair of enantiomers. Its molecular structure has a plane of symmetry, precluding chirality.

However, chirality can be introduced into this molecular scaffold through chemical modification. For example, if the allyl group is substituted to create a chiral center, as in the case of N-(1-aryl-allyl)-3,5-dinitrobenzamides, the resulting compound would be chiral. For such chiral derivatives, determining the absolute configuration (the specific three-dimensional arrangement of atoms) is essential.

The assignment of absolute configuration for a chiral molecule is typically done using the Cahn-Ingold-Prelog (CIP) priority rules, which assign a designation of (R) or (S) to a stereocenter.

Experimental methods for determining the absolute configuration of chiral benzamide derivatives include:

X-ray Crystallography: When a chiral molecule crystallizes in a non-centrosymmetric space group, anomalous dispersion effects in X-ray diffraction can be used to determine its absolute configuration unambiguously.

Chiral Chromatography: The elution order of enantiomers on a chiral stationary phase can be correlated with their absolute configuration, often by comparing with standards of known configuration.

Circular Dichroism (CD) Spectroscopy: The differential absorption of left and right circularly polarized light by a chiral molecule gives a unique CD spectrum. By comparing the experimental spectrum to one predicted by quantum chemical calculations (e.g., time-dependent DFT), the absolute configuration can be assigned.

Therefore, while this compound itself is achiral, its framework serves as a basis for creating chiral molecules whose absolute configurations can be determined through these established techniques.

Theoretical Chemistry and Computational Modeling of N Allyl 3 Nitrobenzamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic characteristics that dictate chemical behavior.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying complex molecules due to its balance of accuracy and computational cost. DFT can be effectively employed to map out potential energy surfaces for chemical reactions, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

For N-allyl-3-nitrobenzamide, DFT calculations can elucidate the mechanisms of reactions involving its key functional groups. For instance, the electron-withdrawing nature of the 3-nitro group deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of the amide group. The allyl group provides a site for various reactions, including electrophilic addition and transition-metal-catalyzed isomerizations. nih.gov

DFT calculations allow for the precise location of transition state (TS) geometries and the calculation of activation energies (energy barriers), which are critical for understanding reaction kinetics. For example, in a hypothetical reaction, such as the isomerization of the allyl group or its participation in a cycloaddition, DFT can be used to compare different possible pathways. By calculating the Gibbs free energy profiles, researchers can determine the most favorable reaction mechanism. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state correctly connects the intended reactants and products. researchgate.net Computational studies on the N-nitrosation of secondary amines have successfully used DFT to evaluate the impact of electronic and steric effects on activation energies, a similar approach could be applied to reactions at the amide nitrogen of this compound. researchgate.net

The electronic properties derived from DFT, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insight into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. mdpi.com A molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, and a positive potential near the amide N-H proton.

| Computational Parameter | Application to this compound | Relevant Analogous System Studied |

| Activation Energy (ΔG‡) | Determines the kinetic feasibility of reaction pathways (e.g., isomerization, addition). | N-Nitrosation of secondary amines researchgate.net |

| Reaction Energy (ΔG_rxn) | Calculates the thermodynamic favorability (exergonic/endergonic) of a reaction. | Pd-catalyzed arylation of alkynylbenzamides rsc.org |

| HOMO/LUMO Analysis | Predicts sites for electrophilic/nucleophilic attack and overall reactivity. | Allyl Mercaptan mdpi.com |

| MEP Mapping | Visualizes charge distribution and reactive sites. | N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide (B126) semanticscholar.org |

| IRC Calculations | Confirms the connection between a transition state and its corresponding minima. | Cycloaddition reactions of N-allyl isoindoles researchgate.net |

Many reactions involving this compound, particularly those catalyzed by transition metals, can yield multiple products (regioisomers or stereoisomers). DFT calculations are invaluable for predicting and explaining the observed selectivity. By modeling the entire catalytic cycle, including intermediates and transition states for all possible pathways, the energetically preferred route can be identified.

A prime example is the palladium-catalyzed allylation or isomerization of the allyl group. DFT studies on the Pd-catalyzed cyclization of 2-alkynylbenzamides have shown how the nature of the catalyst and substrates leads to a specific regiochemical outcome (e.g., exo vs. endo cyclization). rsc.org The calculations revealed that for allylation reactions, a reversible cyclization is followed by a regioselectivity-determining reductive elimination, whereas for arylation, the cyclization is irreversible. rsc.org This type of detailed mechanistic analysis could be applied to predict the regioselectivity of, for instance, a Heck reaction involving the allyl group of this compound.

Similarly, DFT can predict stereoselectivity in reactions that create chiral centers. By calculating the transition state energies for the formation of different stereoisomers (e.g., R vs. S or syn vs. anti), the model can predict which isomer will be formed preferentially. Computational studies have been used to understand the regioselectivity of N-oxidation in complex molecules by calculating average local ionization energy (ALIE) surfaces, demonstrating the predictive power of DFT for site-selectivity. researchgate.net

Conformational Landscape Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, leading to a complex conformational landscape.

Conformational analysis using DFT can identify stable low-energy conformers. nih.gov For this compound, key torsions include the rotation around the Ar-C(O) bond, the C(O)-N amide bond (which has a significant barrier to rotation due to resonance), the N-C(allyl) bond, and the C-C single bond of the allyl group. A systematic scan of these dihedral angles can map the potential energy surface and identify local and global energy minima. Studies on related N-alkyl amides have shown that molecules can exist as an equilibrium of several forms, such as Z/E configurations of the amide group and syn/anti arrangements of substituents, which are often stabilized by intramolecular hydrogen bonds. nih.gov

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent molecules). nih.gov In a typical MD simulation, the molecule would be placed in a box of explicit solvent (like water), and its trajectory would be simulated for nanoseconds or longer. Analysis of this trajectory can reveal the most populated conformational states, the timescale of transitions between them, and the role of the solvent in stabilizing certain shapes. For example, MD simulations have been used to study the stability of complex nitrobenzamide derivatives within the active site of enzymes, using metrics like the root-mean-square deviation (RMSD) to assess structural stability. nih.gov

Intermolecular Interactions and Non-Covalent Forces in this compound Derivatives

In the solid state or in biological systems, molecules interact with their neighbors through a variety of non-covalent forces. These interactions, though individually weak, collectively determine crystal packing, solubility, and binding affinity. For this compound, several types of intermolecular interactions are expected:

Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group are strong hydrogen bond acceptors. These interactions are expected to play a dominant role in the crystal structure and in interactions with polar solvents.

π-π Stacking: The electron-deficient nitro-substituted benzene (B151609) ring can engage in π-π stacking interactions with other aromatic rings.

Van der Waals Forces: These are ubiquitous attractive forces that contribute to molecular packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness. This analysis provides a detailed fingerprint of all close contacts. A study on a related bis-amide containing a 3-nitrobenzamide (B147352) moiety provided a quantitative breakdown of the intermolecular contacts contributing to its crystal packing. semanticscholar.org

Table: Hirshfeld Surface Analysis of Intermolecular Contacts in N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide, an Analogous System

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 46.1 | Represents the most significant contribution, typical for organic molecules. |

| O···H / H···O | 28.5 | Indicates the prevalence of hydrogen bonding (N-H···O and C-H···O). |

| C···H / H···C | 10.7 | Relates to C-H···π interactions and general van der Waals contacts. |

| C···C | 6.0 | Suggests the presence of π-π stacking interactions between aromatic rings. |

| N···H / H···N | 2.0 | Minor contacts involving nitrogen atoms. |

| O···C / C···O | 1.8 | Contacts between carbon and oxygen atoms. |

| Other | 4.9 | Includes contacts like O···O and N···O. |

Data adapted from a computational study on a structurally related molecule containing the 3-nitrobenzamide core. semanticscholar.orgresearchgate.net

This type of analysis, applied to this compound, would provide a comprehensive picture of the forces that govern its solid-state architecture and its potential interaction modes with other molecules.

Advanced Applications in Synthetic Organic Chemistry and Supramolecular Assembly

Strategic Building Block in Heterocyclic Synthesis

The strategic placement of functional groups in N-allyl-3-nitrobenzamide makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are of significant interest due to their prevalence in biologically active molecules and functional materials.

This compound and its structural isomers are key starting materials for synthesizing nitrogen-containing ring systems with well-defined architectures. nih.govtcichemicals.commdpi.comrasayanjournal.co.in For instance, derivatives of N-allyl-nitrobenzamides can be utilized in the synthesis of seven-membered heterocycles like 1,4-benzodiazepine-5-ones. nih.gov This transformation can be achieved through a one-pot method involving a copper- and molybdenum-catalyzed cascade reaction. nih.gov The process typically involves the formation of a nitrene, followed by C–H bond insertion, rearrangement of the double bond, and subsequent C–N bond formation. nih.gov This methodology demonstrates the utility of the N-allyl amide moiety in constructing complex heterocyclic frameworks with high efficiency and a broad substrate scope. nih.gov

The synthesis of such heterocyclic systems is of great importance as they form the core of many pharmacologically active compounds with applications as anti-HIV, antibacterial, and antitumor agents. nih.gov The general strategy often involves the initial preparation of the N-allyl-nitrobenzamide from the corresponding nitrobenzoic acid and allylamine (B125299). google.com

The presence of the allyl group in this compound offers a handle for asymmetric transformations, positioning it as a potential precursor for the construction of chiral scaffolds. Asymmetric catalysis provides powerful strategies for the synthesis of stereochemically complex molecules. nih.gov The development of methods to create chiral building blocks is crucial for expanding the "chiral pool" of starting materials for asymmetric synthesis. nih.gov

While direct asymmetric catalysis on this compound itself is not extensively documented in the provided results, the functional groups present are amenable to established asymmetric reaction methodologies. For example, the allyl group can participate in asymmetric dihydroxylation, epoxidation, or transition-metal-catalyzed allylic alkylation reactions to introduce stereocenters. researchgate.netacs.org The resulting chiral intermediates can then be further elaborated into complex chiral scaffolds. The synthesis of chiral cyclopropylboronates and their subsequent reactions represent a method for creating chiral building blocks. diva-portal.org The development of enantioselective [3 + 2] 1,3-dipolar cycloadditions of allyl alkyl ketones with C,N-cyclic azomethine imines also highlights a strategy for constructing chiral nitrogen-containing heterocycles. nih.gov

Exploration in Supramolecular Chemistry

The amide functionality in this compound is a key driver for its participation in supramolecular assembly, enabling the formation of ordered structures through non-covalent interactions.

In this compound, the N-H group acts as a hydrogen-bond donor, while the carbonyl oxygen is a hydrogen-bond acceptor. Furthermore, the nitro group can also participate in hydrogen bonding as an acceptor. scienceopen.com The interplay of these interactions, along with potential π-π stacking of the aromatic rings, can lead to the formation of complex, self-assembled frameworks. The study of adducts between allylamine and alcohols reveals that hydrogen-bonding interactions between NH₂ and OH moieties are fundamental to the resulting structural architecture. nih.gov

The principles of self-assembly guided by amide hydrogen bonding have been harnessed to design and synthesize complex, ordered architectures. A notable example is the creation of spherical amides with C3 symmetry. mdpi.comresearchgate.net These cage-like molecules are synthesized through a one-step cyclization reaction of monomeric units. mdpi.comresearchgate.net

Significantly, an improved synthetic approach has enabled the incorporation of N-allyl groups into these spherical amides. mdpi.comresearchgate.net The synthesis involves the preparation of an N-allyl substituted monomer, which is then subjected to a cyclization reaction using coupling reagents like triphenylphosphine (B44618) and hexachloroethane. mdpi.comresearchgate.net This method has proven successful in generating the desired spherical amide with N-allyl substituents in a respectable yield. mdpi.com The ability to introduce functionalizable groups like the allyl moiety opens up possibilities for further modification of these complex architectures. mdpi.comresearchgate.net

| Architectural Feature | Synthetic Strategy | Key Reagents | Significance |

| Spherical Amide with N-Allyl Groups | One-step cyclization of N-allyl monomer | Triphenylphosphine, Hexachloroethane | Introduction of functionalizable allyl groups into complex 3D structures. mdpi.comresearchgate.net |

Role in the Development of Reaction Methodologies

This compound and related structures are valuable substrates for the development and optimization of new synthetic methods, particularly in the realm of transition-metal catalysis.

The development of novel reaction methodologies often relies on the use of well-defined substrates to probe the scope and limitations of a new transformation. The functional groups in this compound make it a suitable candidate for such studies. For example, palladium-catalyzed intramolecular reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides have been developed for the synthesis of 4-substituted 5-nitroisoquinolin-1-ones. researchgate.net This reaction proceeds via different pathways, including a π-allyl-Pd route and a Heck route, depending on the substrate. researchgate.net

Furthermore, Cp*Co(III)-catalyzed C-H allylation of aromatic carboxamides with allyl aryl ethers has been demonstrated, showcasing a method for the direct introduction of an allyl group ortho to the amide director. ehu.es While this example uses an external allyl source, it highlights the reactivity of the C-H bonds of the benzamide (B126) ring, a feature also present in this compound. The isomerization of N-allyl amides to the corresponding enamides is another important transformation that has been the subject of methodological development, with various transition metal catalysts being explored for this purpose. nih.govresearchgate.net The development of amidine synthesis from N-allyl-N-sulfonyl ynamides also presents an interesting related methodology. nih.gov

| Reaction Methodology | Catalyst/Reagents | Product Type | Relevant Finding |

| Intramolecular Cyclization | Pd(PPh₃)₄, Et₃N, Bu₄NCl | 4-Substituted 5-nitroisoquinolin-1-ones | Formation of heterocyclic rings via Pd-catalyzed reactions of related N-allyl-halobenzamides. researchgate.net |

| C-H Allylation | Cp*Co(III) | Ortho-allylated benzamides | Directed C-H activation of the aromatic ring of benzamides. ehu.es |

| Amide Isomerization | Ru and Rh complexes | Enamides | Catalytic 1,3-hydrogen shift in N-allyl amides. nih.govresearchgate.net |

| Amidine Synthesis | Palladium catalysts | Amidines | Diverging pathways of deallylation or allyl transfer from N-allyl-N-sulfonyl ynamides. nih.gov |

Future Research Perspectives and Emerging Directions

Development of Sustainable and Green Synthetic Routes for N-Allyl-3-nitrobenzamide

The chemical industry's shift towards sustainability is spurring the development of environmentally benign methods for synthesizing this compound. Traditional amide bond formation often relies on stoichiometric activating agents, which generate significant waste. ucl.ac.uk Future research will prioritize catalytic approaches that minimize byproducts and enhance atom economy.

Key green chemistry principles guiding this research include:

Catalytic Direct Amidation: Investigating the use of non-toxic and abundant catalysts, such as those based on boron or group (IV) metals like titanium and zirconium, for the direct condensation of 3-nitrobenzoic acid and allylamine (B125299). ucl.ac.uk These catalysts offer the advantage of being relatively low-cost and having low toxicity. ucl.ac.uk

Aqueous Media Synthesis: Exploring the use of water as a solvent for the synthesis of this compound. nih.govmdpi.com Recent studies have demonstrated the successful synthesis of various amides in aqueous media, which significantly reduces the reliance on volatile organic solvents. nih.govmdpi.com

Eco-Friendly Reagents and Catalysts: A promising avenue involves the use of acyl saccharins for the amidation of nitroarenes in aqueous media, a method that is both scalable and sustainable. nih.gov Additionally, the development of recyclable solid acid catalysts could replace soluble catalysts like ferric chloride, simplifying product purification and reducing waste. patsnap.com The use of agro-waste extracts as a greener catalytic medium is also an emerging area of interest. grafiati.com

Energy-Efficient Methods: The application of microwave irradiation and ultrasound assistance are being explored to accelerate reaction rates and reduce energy consumption compared to conventional heating methods. grafiati.comunivpancasila.ac.id

Integration of this compound into Flow Chemistry and Automation Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability for the production and derivatization of this compound.

Flow Chemistry: Traditional batch nitration processes are often hazardous due to the use of explosive nitro compounds and the highly exothermic nature of the reactions. rsc.orgmdpi.com Continuous-flow microreaction technology provides a safer and more efficient alternative by offering superior heat transfer and minimizing the volume of hazardous material at any given time. rsc.orgmdpi.com Research in this area will focus on:

Developing robust continuous-flow processes for the nitration of benzoyl chloride or related precursors, followed by amidation with allylamine. rsc.orgmdpi.comacs.org Studies on the continuous-flow synthesis of other nitroaromatic compounds have shown high yields and selectivities, demonstrating the industrial potential of this technology. rsc.orgrsc.org

Implementing multi-step continuous-flow systems that integrate the synthesis and subsequent derivatization of this compound using heterogeneous catalysts. acs.org

Metal-free reduction of the nitro group to an amine under continuous-flow conditions has been successfully demonstrated for various aromatic nitro derivatives, a technique that could be applied to this compound to generate further derivatives. nih.gov

Automation: Automated synthesis platforms are set to revolutionize the exploration of the chemical space around this compound. These systems enable the rapid and parallel synthesis of libraries of related compounds, which is invaluable for structure-activity relationship studies. ethz.chresearchgate.net Future efforts will likely involve:

The use of automated synthesizers for the parallel synthesis of this compound derivatives with diverse functional groups. ethz.chresearchgate.netresearchgate.net

Miniaturization of the synthesis into 96-well plate formats to accelerate discovery and create extensive compound libraries. ethz.chresearchgate.net

Optimizing automated solid-phase synthesis protocols, which have shown high stepwise yields in the assembly of other amide-linked molecules. acs.orgnih.gov

Exploration of Advanced Catalytic Strategies for Chemo-, Regio-, and Stereoselective Transformations

The functional groups present in this compound—the allyl group, the amide bond, and the nitroaromatic ring—offer multiple sites for chemical modification. Advanced catalytic strategies are crucial for controlling the chemo-, regio-, and stereoselectivity of these transformations.

Allyl Group Functionalization: The allyl group is a versatile handle for introducing molecular complexity. Research will focus on developing catalytic methods for the selective functionalization of this group. For instance, highly regio- and enantioselective vicinal dihalogenation of allyl amides has been achieved using commercially available catalysts. nih.gov Extending this chemistry to this compound could provide access to a range of chiral derivatives. Furthermore, palladium-catalyzed regioselective arylation of unprotected allylamines highlights the potential for selective C-H functionalization at the allyl group. acs.org

Nitro Group Transformations: The nitro group can be readily reduced to an amine, providing a key intermediate for further derivatization. Future work will likely explore selective reduction catalysts that are compatible with the allyl and amide functionalities. Iron-based heterogeneous catalysts are emerging as a cost-effective and environmentally friendly option for nitroarene reduction. unimi.it

Amide Bond Activation: While amides are traditionally considered robust, recent advances have enabled their activation for cross-coupling reactions. acs.org Exploring these "twisted amide" strategies could allow for the N-C bond of this compound to be selectively cleaved and functionalized. researchgate.netresearchgate.net

Regio- and Stereoselective Reactions: The development of metal-free methods for the regio- and stereoselective semireduction of related systems, such as CF3-substituted N-allenamides, provides a blueprint for achieving similar selectivity in transformations of the allyl group in this compound. rsc.orgrsc.org

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental studies is becoming an indispensable tool for understanding and predicting the reactivity of molecules like this compound.

| Computational Method | Application to this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity, and understanding electronic structure. tandfonline.come4journal.comresearchgate.netnih.govresearchgate.net |

| Molecular Docking | Predicting binding modes and affinities with biological targets. tandfonline.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound and its interactions with other molecules over time. tandfonline.com |

| NBO Analysis | Studying intramolecular and intermolecular interactions and charge transfer within the molecule. researchgate.net |

Future research will leverage these computational tools to:

Predict Reactivity: DFT calculations can be used to analyze the electronic properties of this compound, such as the molecular electrostatic potential, to predict the most likely sites for electrophilic and nucleophilic attack. e4journal.comresearchgate.net For instance, studies on benzamide (B126) have shown that the electrostatic potential at the oxygen atom is higher than at the nitrogen atom, suggesting coordination occurs through the oxygen. e4journal.com

Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential reaction pathways, helping to identify rate-determining steps and optimize reaction conditions. nih.govnih.gov This is particularly valuable for understanding the mechanisms of novel catalytic transformations.

Design New Catalysts and Substrates: By understanding the structure-activity relationships, computational models can guide the design of more efficient catalysts and novel this compound derivatives with desired properties. nih.gov

Unveiling Novel Reactivity Modes of the this compound Core

Beyond the established reactivity of its constituent functional groups, future research will aim to uncover novel and potentially unexpected reaction pathways of the this compound scaffold.

Intramolecular Cyclizations: The proximity of the allyl group and the nitroaromatic ring could enable novel intramolecular cyclization reactions under specific catalytic conditions. For example, interrupted Meyer-type reactions have been reported where a nitroamide undergoes intramolecular cyclization. mdpi.com

Ground-State Destabilization: The concept of activating traditionally inert amide bonds through ground-state destabilization is a burgeoning field. acs.org Applying this to this compound could unlock unprecedented transformations at the amide linkage.

Integrated Catalysis: Combining biocatalysis and chemocatalysis in one-pot reactions presents a powerful strategy for accessing novel chemical space. nih.gov For instance, the regioselective functionalization of a related molecule was achieved by integrating a halogenase enzyme with a palladium catalyst, a strategy that could be adapted for this compound. nih.gov

The continued exploration of these emerging research directions promises to significantly expand the synthetic utility and potential applications of this compound, solidifying its importance as a valuable building block in modern organic chemistry.

Q & A

Q. What are the key synthetic pathways for N-allyl-3-nitrobenzamide, and how can reaction conditions be optimized to improve yield?

this compound synthesis typically involves nitration, amidation, and allylation steps. A common approach includes:

- Nitration : Introducing the nitro group to a benzene derivative using concentrated sulfuric acid and nitric acid under controlled temperatures (0–5°C) to avoid over-nitration .

- Amidation : Coupling the nitro-substituted benzoic acid with an allylamine derivative via activation with carbodiimides (e.g., DCC) or using acyl chlorides .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the pure product . Optimization strategies:

- Monitor reaction progress via thin-layer chromatography (TLC).

- Adjust stoichiometry of allylamine to nitrobenzoyl chloride (1.2:1 molar ratio) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.1–8.3 ppm (aromatic protons), δ 5.8–6.0 ppm (allyl CH₂), and δ 3.9–4.2 ppm (amide NH) confirm substituent positions .

- ¹³C NMR : Signals near 165 ppm (amide carbonyl) and 148 ppm (nitro group) validate functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from:

- Purity variations : Impurities from incomplete purification (e.g., residual solvents) can skew bioassay results. Use HPLC (≥95% purity threshold) for validation .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) impact IC₅₀ values. Standardize protocols across studies .

- Structural analogs : Compare activity of this compound with derivatives (e.g., 3-chloro or 4-ethoxy substitutions) to identify pharmacophore requirements .

Q. What computational and experimental strategies enhance the design of this compound derivatives for targeted drug delivery?

- Structure-Activity Relationship (SAR) Studies :

- Introduce electron-withdrawing groups (e.g., -Cl at the 4-position) to improve binding to hydrophobic enzyme pockets .

- Replace the allyl group with bulkier substituents (e.g., adamantyl) to enhance metabolic stability .

Methodological Considerations

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

- Accelerated Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.